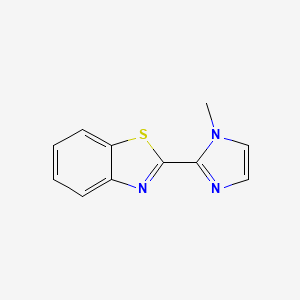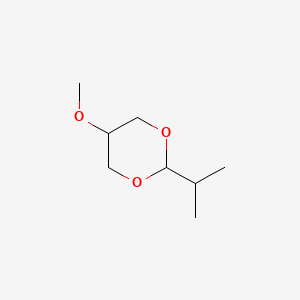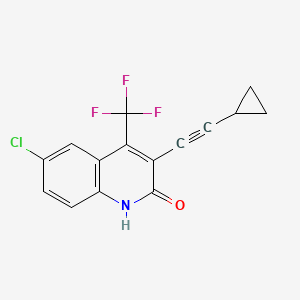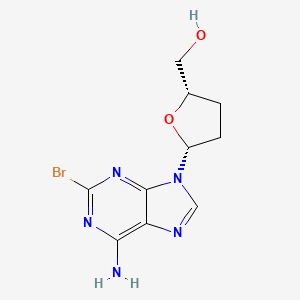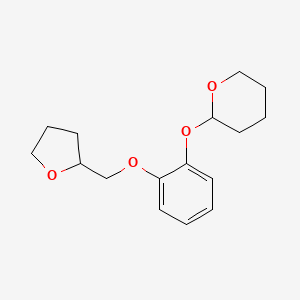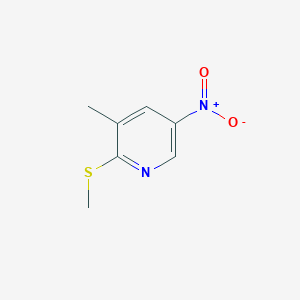
5-Methoxymethyl-2-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxymethyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methoxymethyl group and a phenyl group in the structure of this compound makes it a unique and interesting compound for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxymethyl-2-phenyl-1,3-dioxane typically involves the following steps:
Formation of 5-Hydroxymethyl-2-phenyl-1,3-dioxane: This intermediate is prepared by the reduction of ethyl 2-phenyl-1,3-dioxane-5-carboxylate using lithium aluminium hydride (LiAlH4).
Alkylation: The hydroxymethyl group is then alkylated with dimethyl sulfate to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Methoxymethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Methoxymethyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxymethyl-2-phenyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The methoxymethyl group can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3-dioxane: Similar structure but with two methyl groups instead of a methoxymethyl group.
5,5-Bis(methoxymethyl)-2-phenyl-1,3-dioxane: Contains two methoxymethyl groups.
Uniqueness
5-Methoxymethyl-2-phenyl-1,3-dioxane is unique due to the presence of both a methoxymethyl group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O3/c1-13-7-10-8-14-12(15-9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI Key |
GCNUKQDSEUZLLY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


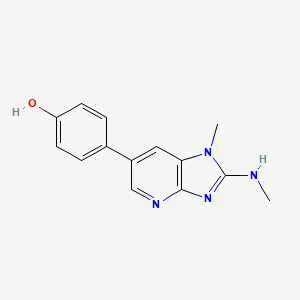
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
